BMS-986470

HbF Induction Molecular Glue Degrader Synergy

BMS-986470 is a first-in-class, orally bioavailable molecular glue degrader that simultaneously targets ZBTB7A and WIZ for cereblon-mediated proteasomal degradation. Unlike hydroxyurea or pomalidomide, this dual mechanism synergistically reactivates fetal hemoglobin (HbF) to >40% total levels and >90% F-cells in primary erythroblasts – a benchmark for HbF induction assays. Ideal as a positive control for γ-globin silencing studies, PK/PD profiling in murine and cynomolgus models, and head-to-head comparability against standard-of-care inducers. Secure high-purity, research-grade BMS-986470 now for reliable, translational SCD research.

Molecular Formula C29H25N5O5
Molecular Weight 523.5 g/mol
Cat. No. B15542348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986470
Molecular FormulaC29H25N5O5
Molecular Weight523.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H25N5O5/c1-15-12-16(10-11-30-15)19-13-17-6-9-25(36)33(2)23(17)14-21(19)31-20-5-3-4-18-26(20)29(39)34(28(18)38)22-7-8-24(35)32-27(22)37/h3-5,10-14,22,31H,6-9H2,1-2H3,(H,32,35,37)/t22-/m0/s1
InChIKeyWTHBTFQJBVJOAO-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986470: A First-in-Class Dual ZBTB7A/WIZ Molecular Glue Degrader for HbF Induction in Sickle Cell Disease


BMS-986470 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets both zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for cereblon (CRBN) E3 ligase-mediated proteasomal degradation [1]. This dual degradation mechanism reactivates functional fetal hemoglobin (HbF) expression in adult hematopoietic cells, positioning it as a potential disease-modifying agent for sickle cell disease (SCD) and other hemoglobinopathies [2]. The compound is currently in Phase 1/2 clinical evaluation (NCT06481306) [3].

Why BMS-986470 Cannot Be Substituted by Standard HbF Inducers or Single-Target Degraders


Standard-of-care HbF inducers such as hydroxyurea exhibit variable patient response and are limited by tolerability and toxicity issues, achieving only modest HbF elevations [1]. Pomalidomide, while inducing HbF, operates through a distinct, less defined mechanism and has not demonstrated the same magnitude of effect in preclinical models [2]. Single-target WIZ degraders like dWIZ-1 induce HbF but lack the synergistic enhancement derived from simultaneous ZBTB7A depletion [3]. BMS-986470's dual-degradation mechanism overcomes these limitations, as genetic evidence confirms that dual silencing of ZBTB7A and WIZ synergistically elevates F-cells to >95% and total HbF to >80%, whereas single-target approaches yield significantly lower induction [1].

Quantitative Differentiation Evidence for BMS-986470 Against Key Comparators


Dual ZBTB7A/WIZ Degradation Synergistically Enhances HbF Induction vs. Single-Target Approaches

In HUDEP-2 cells genetically engineered to validate the advantage of dual ZBTB7A and WIZ degradation, BMS-986470-mediated dual silencing synergistically enhanced the proportion of F-cells to >95% and total HbF tetramer to >80% [1]. In contrast, knockout of either ZBTB7A or WIZ alone resulted in significantly lower γ-globin induction [1]. This genetic evidence establishes that dual degradation provides a superior HbF induction profile compared to targeting either repressor singly, a mechanism exploited by BMS-986470 but not by single-target WIZ degraders such as dWIZ-1 or dWIZ-2 [2].

HbF Induction Molecular Glue Degrader Synergy

BMS-986470 Achieves Higher HbF Induction in Primary Erythroblasts Compared to Hydroxyurea

In primary erythroblasts derived from healthy donors and SCD patient samples, BMS-986470 treatment achieved >90% F-cells and >40% total HbF, levels significantly higher than those observed with the standard-of-care HbF inducer hydroxyurea [1]. This superior induction was achieved without affecting erythroblast viability or erythroid differentiation [1].

HbF Induction Primary Erythroblasts SCD

BMS-986470 Demonstrates Superior HbF Induction In Vivo Compared to Hydroxyurea in Multiple Preclinical Models

In a murine model of human erythropoiesis and in cynomolgus monkeys, BMS-986470 treatment led to dose-dependent degradation of WIZ and ZBTB7A, increased circulating immature erythrocytes, elevated HBG1/2 transcripts, and higher γ-globin protein levels [1]. The HbF induction observed with BMS-986470 was superior to that achieved with hydroxyurea in these preclinical models [2].

In Vivo Efficacy HbF Induction NHP Model

BMS-986470 Exhibits Potent and Selective Degradation of ZBTB7A and WIZ with High Binding Affinity

BMS-986470 demonstrates potent binding to its targets with a pEC50 of 14.0 (EC50 < 100 fM) [1]. Global proteomic profiling confirmed that ZBTB7A and WIZ are the predominant proteins regulated by BMS-986470, indicating high selectivity for these neosubstrates [2]. High-resolution ternary complex structures of ZBTB7A:BMS-986470:CRBN/DDB1 and WIZ:BMS-986470:CRBN/DDB1 were resolved, explaining the molecular basis for this selectivity and potency [2].

Target Engagement Selectivity Potency

Recommended Application Scenarios for BMS-986470 in Sickle Cell Disease Research and Drug Development


Preclinical Evaluation of HbF Induction in Primary Erythroblast Assays

BMS-986470 can be utilized as a positive control or reference compound in assays measuring HbF induction in primary erythroblasts derived from healthy donors or SCD patients. Its ability to achieve >90% F-cells and >40% total HbF provides a benchmark for evaluating novel HbF-inducing agents [1].

In Vivo Studies in Murine Models of Human Erythropoiesis or NHP Models

BMS-986470 is suitable for in vivo studies aimed at assessing the pharmacokinetic/pharmacodynamic relationship of HbF induction, target engagement (WIZ/ZBTB7A degradation), and effects on erythropoiesis. Its oral bioavailability and demonstrated efficacy in murine and cynomolgus monkey models make it a valuable tool for translational research [1].

Mechanistic Studies of Dual Transcription Factor Degradation

Researchers investigating the synergistic effects of simultaneous ZBTB7A and WIZ degradation on γ-globin silencing can employ BMS-986470 as a chemical probe. Its well-characterized binding mode (ternary complex structures) and proteomic selectivity profile support detailed mechanistic studies [1].

Comparative Studies Against Standard-of-Care HbF Inducers

BMS-986470 can be used in head-to-head comparative studies with hydroxyurea or pomalidomide in relevant in vitro and in vivo models to benchmark the magnitude and durability of HbF induction, as well as to assess differential effects on erythroid differentiation and viability [1][2].

Technical Documentation Hub

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